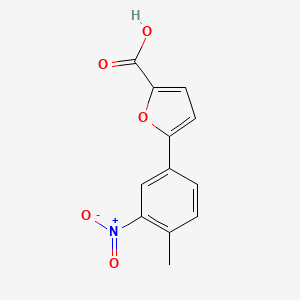

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid is a compound that has been identified as a potential therapeutic agent, particularly in the field of antitubercular agents . It targets iron acquisition in mycobacterial species .

Synthesis Analysis

The synthesis of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid involves the Knoevenagel condensation reaction between 4-methyl-2-nitrobenzaldehyde and furan-2-carboxylic acid. The reaction is catalyzed by piperidine and occurs through the formation of the carbon-carbon double bond between the aldehyde and carboxylic acid groups.Molecular Structure Analysis

The molecular structure of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid was obtained through co-crystallization experiments . The structure was analyzed using 1 H NMR, 13 C NMR, HRMS, and SC-XRD .Aplicaciones Científicas De Investigación

Antitubercular Agents

Summary of the Application

The research in the field of antitubercular agents has led to the identification of several new potential drug classes. Among them, 5-phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species .

Methods of Application

The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) were characterized by means of co-crystallization experiments .

Results or Outcomes

The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained unexpectedly during these experiments .

Biomass Conversion

Summary of the Application

The chemical industry is undergoing a metamorphosis, switching from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

Methods of Application

The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

Results or Outcomes

The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Petroleum Refining

Summary of the Application

Furfural, a furan derivative, has found application as an excellent liquid/liquid extractant useful in the removal of aromatics from diesel fuels to improve on the ignition properties .

Methods of Application

The application involves the use of furfural as an extractant in the refining process .

Results or Outcomes

This has become an indispensable chemical in the petroleum refining industry .

Antimycobacterial Agents

Summary of the Application

The compound has been identified as a potential antimycobacterial agent, targeting iron acquisition in mycobacterial species .

Results or Outcomes

The structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid, one of the most potent candidates in the series, was obtained .

Organic Synthesis

Summary of the Application

The compound may be used in the synthesis of 2-methyleneacetohydrazide, a quinoxaline-incorporated Schiff base .

Methods of Application

The specific methods of application in organic synthesis are not detailed, but it is likely used as a reactant or intermediate in the synthesis of other compounds .

Results or Outcomes

The specific outcomes are not detailed, but the compound is described as useful in the synthesis of a quinoxaline-incorporated Schiff base .

Antimycobacterial Agents

Results or Outcomes

The structure of a fluorinated ester derivative of 5- (4-nitrophenyl)furan-2-carboxylic acid, one of the most potent candidates in the series, was obtained .

Organic Synthesis

Summary of the Application

The compound may be used in the synthesis of 2- methyleneacetohydrazide, a quinoxaline-incorporated Schiff base .

Safety And Hazards

There is limited information available regarding the toxicity and safety of 5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid in humans and the environment.

Direcciones Futuras

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid has emerged as a promising class of antimycobacterial agents . It can be used as a building block for the synthesis of novel materials with potential applications in various industries. The research in this field is ever-evolving, and advances in the development of novel therapeutic options are still critical to face the impending threat of TB .

Propiedades

IUPAC Name |

5-(4-methyl-3-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-7-2-3-8(6-9(7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMAYCJHNSAEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methyl-3-nitrophenyl)furan-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/no-structure.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)

![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)

![Ethyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2737955.png)

amino}acetamide](/img/structure/B2737956.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)